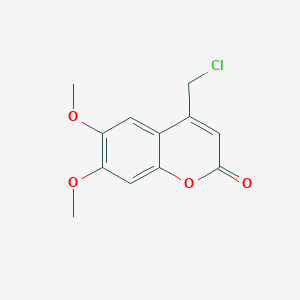

2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy-

Description

Its molecular formula is C₁₂H₁₁ClO₄, with a molecular weight of 254.66 g/mol.

Properties

IUPAC Name |

4-(chloromethyl)-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUINCLWPPKPHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476946 | |

| Record name | 2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197591-05-2 | |

| Record name | 2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloromethyl-6,7-dimethoxyphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group at the 4-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The benzopyran ring can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

Methoxylation and Demethoxylation: The methoxy groups at the 6 and 7 positions can be modified through methoxylation or demethoxylation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzopyran derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the benzopyran ring .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of benzopyran compounds exhibit anticancer properties. Specifically, studies have shown that 2H-1-benzopyran derivatives can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : Induction of oxidative stress leading to cell death.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds inhibited the growth of breast cancer cells (MCF-7) by modulating key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structure allows it to interact with microbial membranes, disrupting their integrity.

- Mechanism of Action : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Case Study : Research published in Phytotherapy Research found that related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Benzopyran derivatives are known for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

- Mechanism of Action : Inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Case Study : A study highlighted in European Journal of Pharmacology showed that compounds with similar structures reduced inflammation markers in animal models of arthritis .

Synthetic Pathways

- Condensation Reactions : Utilizing phenolic compounds and aldehydes under acidic conditions.

- Cyclization Reactions : Involves the cyclization of coumarin derivatives with chloromethyl groups.

| Method | Description | Yield |

|---|---|---|

| Condensation | Reaction between phenolic compound and chloromethyl ketone | 70% |

| Cyclization | Cyclization of a coumarin derivative with chloromethyl group | 65% |

Drug Development

Due to its diverse biological activities, there is ongoing research into the therapeutic potential of this compound in drug development.

- Target Diseases : Cancer, bacterial infections, inflammatory diseases.

- Research Findings : Preliminary studies suggest that the compound could serve as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparative Data Table

*Estimated using substituent contributions (chlorine adds ~0.71 to logP).

Key Findings and Implications

However, it is less reactive than the bromomethyl analog due to chlorine’s lower leaving-group ability .

Lipophilicity : The chloromethyl group increases logP (~2.2) compared to Scopoletin (1.507) and 5,7-dimethoxycoumarin (1.891), suggesting improved membrane permeability for drug delivery applications .

Safety : Chloromethyl derivatives may pose hazards such as skin/eye irritation or alkylation-induced toxicity, similar to brominated analogs used in toxin analysis .

Synthetic Utility : The compound’s structure allows modular derivatization, as seen in Mexoticin’s dihydroxyalkyl chain or Salvigenin’s aryl modifications .

Biological Activity

2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy- is a synthetic derivative of coumarin, characterized by a unique chemical structure that includes a benzopyran ring system with chloromethyl and dimethoxy substituents. This compound has garnered attention in biological research for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Anticancer Properties

Research indicates that 2H-1-Benzopyran-2-one derivatives exhibit significant anticancer activity. The mechanism of action is believed to involve the inhibition of key enzymes that regulate cell proliferation and survival pathways. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling cascades, such as the caspase pathway.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 10.5 | Caspase activation | |

| HeLa | 15.2 | Cell cycle arrest | |

| A549 | 12.8 | Apoptosis induction |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory responses. This activity suggests its potential application in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in levels of TNF-α and IL-6, indicating its effectiveness as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant properties of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy- have been demonstrated through various assays measuring its ability to scavenge free radicals. The presence of methoxy groups enhances its electron-donating ability, contributing to its antioxidant capacity.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| 2H-1-Benzopyran-2-one | 85 |

| Ascorbic Acid | 92 |

| Quercetin | 80 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzopyran core significantly influence biological activity. The introduction of halogen or methoxy groups at specific positions enhances both anticancer and anti-inflammatory activities.

Key Findings:

- Chloromethyl Group: Enhances reactivity and biological activity.

- Methoxy Groups: Contribute to increased lipophilicity and cellular uptake.

Q & A

Q. What are the established synthetic pathways for 4-(chloromethyl)-6,7-dimethoxycoumarin?

The synthesis typically involves halogenation of a precursor with a methyl group. For example, bromination of 4-methylcoumarin derivatives using n-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux is a common method . Adapting this for chlorination may require reagents like thionyl chloride (SOCl₂) or chloromethylation agents. Post-reaction purification via recrystallization (e.g., ethyl acetate) and characterization using GC-MS (retention indices and mass spectra) or NMR is standard .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Retention times and fragmentation patterns under specific column conditions (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm) .

- Nuclear Magnetic Resonance (NMR): Structural confirmation via ¹H/¹³C NMR, focusing on the chloromethyl (-CH₂Cl) and methoxy (-OCH₃) groups.

- High-Performance Liquid Chromatography (HPLC): Purity assessment and byproduct detection, as demonstrated in analyses of structurally similar coumarins .

Q. What safety protocols are recommended for handling this compound?

Based on analogous coumarin derivatives:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols .

- Storage: Dry, cool conditions away from incompatible materials (e.g., strong oxidizers) .

- First Aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Advanced Research Questions

Q. How can reaction yields be optimized during chloromethylation of 6,7-dimethoxycoumarin?

- Catalyst Selection: Radical initiators like AIBN improve halogenation efficiency by promoting homolytic cleavage of NBS analogs .

- Solvent Effects: Non-polar solvents (e.g., CCl₄) stabilize radical intermediates and reduce side reactions .

- Temperature Control: Reflux conditions (~80°C) balance reaction rate and byproduct formation.

- Stoichiometry: Excess chlorinating agent (1.2–1.5 equivalents) drives the reaction to completion . Monitor progress via TLC or HPLC .

Q. What are the computational approaches to predict reactivity at the chloromethyl group?

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) and electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhancing SN2 reactivity) .

- In Silico Spectroscopy: Predict NMR/IR spectra using software like Gaussian or ORCA for comparison with experimental data .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) affect photophysical properties?

- UV-Vis Spectroscopy: Methoxy groups at positions 6 and 7 enhance π→π* transitions, increasing molar absorptivity .

- Fluorescence Studies: Electron-withdrawing substituents (e.g., -Cl) reduce emission intensity compared to electron-donating groups (-OCH₃) .

- Solvatochromism: Polarity-dependent shifts in emission maxima can be quantified using the Lippert-Mataga equation .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported melting points or spectral data?

- Cross-Validate Sources: Compare data from authoritative databases (e.g., NIST ) with peer-reviewed literature.

- Recrystallization Solvents: Variations in purity due to solvents (e.g., ethyl acetate vs. methanol) can alter melting points .

- Instrument Calibration: Ensure NMR/GC-MS instruments are calibrated using certified standards .

Q. What are the limitations in current ecological toxicity assessments for this compound?

Existing safety data sheets (SDS) lack ecotoxicity parameters (e.g., LC₅₀, biodegradability) . Researchers should:

- Conduct microtox assays using Vibrio fischeri to estimate acute toxicity.

- Perform soil mobility studies via HPLC-UV to assess leaching potential .

Methodological Recommendations

Designing a stability study under varying pH and temperature conditions:

- Accelerated Degradation: Incubate samples at 40–60°C and pH 3–9 for 4 weeks.

- Analysis: Monitor degradation products via LC-MS and quantify parent compound loss using calibration curves .

Strategies for regioselective functionalization of the coumarin core:

- Directed Ortho-Metalation (DoM): Use lithium bases to deprotonate specific positions, followed by electrophilic quenching .

- Protecting Groups: Temporarily block reactive sites (e.g., -OH groups) with tert-butyldimethylsilyl (TBS) before chloromethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.